

An In-depth Technical Guide to ER-851: A Tale of Two Molecules

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Compound of Interest		
Compound Name:	ER-851	
Cat. No.:	B15579985	Get Quote

A prefatory note on the identity of **ER-851**: Publicly available scientific literature does not converge on a single, unambiguously defined molecule designated as "**ER-851**". Instead, the identifier is colloquially associated with at least two distinct research compounds: Adr 851, a 5-HT3 receptor antagonist with analgesic properties, and TRK-851, a delta-opioid receptor antagonist investigated for its antitussive effects. This guide provides a comprehensive technical overview of both molecules to address this ambiguity, with the understanding that "**ER-851**" may refer to either of these compounds depending on the research context.

Part 1: Adr 851 - A 5-HT3 Receptor Antagonist for Inflammatory Pain

Executive Summary: Adr 851 is a novel antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2] Preclinical studies have highlighted its potential as an analgesic, particularly in the context of inflammatory pain.[1] Developed by Pfizer Inc., its research and development were later discontinued.[3] This section synthesizes the available information on its mechanism of action, preclinical pharmacology, and the experimental methodologies used in its initial characterization. While specific quantitative data for Adr 851 are limited, this guide leverages the broader understanding of 5-HT3 receptor pharmacology to provide a detailed technical overview.[1][2]

Core Mechanism of Action: 5-HT3 Receptor Antagonism



The primary cellular target of Adr 851 is the 5-HT3 receptor.[2] Unlike other serotonin receptors, which are predominantly G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel. [1] Located on neurons in both the central and peripheral nervous systems, the activation of 5-HT3 receptors by serotonin leads to a rapid influx of cations (primarily Na⁺ and K⁺, with a smaller contribution from Ca²⁺), resulting in neuronal depolarization.[1][4] Adr 851 is presumed to competitively bind to the 5-HT3 receptor, preventing serotonin from opening the ion channel and thereby inhibiting neuronal excitation.[1]

Quantitative Data

Detailed quantitative pharmacological data for Adr 851, such as binding affinity (Ki) and functional antagonist potency (IC50), are not readily available in the public domain.[1][2] However, preclinical in vivo data from a rat model of inflammatory pain are summarized below.

Table 1: In Vivo Analgesic Efficacy of Adr 851 Isomers in the Rat Formalin Test[5]

Compound	Dose (mg/kg, s.c.)	Analgesic Effect in Formalin Test
ADR-851S	1	Significant Analgesia
0.1, 3, 10	No Significant Analgesia	
ADR-851R	3, 10	Significant Analgesia
0.1, 1	No Significant Analgesia	_
Data extracted from a study by Sufka & Giordano (1991).[5]		
The study also noted that		
neither isomer of ADR 851		
demonstrated analgesic effects		
in acute thermal or mechanical		
pain tests.[5]		

Experimental Protocols

Rat Formalin Test for Inflammatory Pain

Foundational & Exploratory





The primary preclinical model used to evaluate the analgesic efficacy of Adr 851 was the rat formalin test.[3][5] This model is widely used to assess pain-related responses and is sensitive to various classes of analgesic drugs.[6][7]

Objective: To evaluate the analgesic effect of a test compound against the biphasic nociceptive response induced by a subcutaneous injection of formalin into a rat's hind paw.[5][7]

Materials:

- Male Sprague-Dawley rats
- Adr 851 (S and R isomers)
- Vehicle (e.g., sterile saline)
- 5% formalin solution
- Subcutaneous injection needles and syringes
- Observation chambers with transparent walls and a mirror placed at a 45-degree angle. [5][8]

Procedure:

- Acclimation: Animals are acclimated to the testing environment to minimize stress-induced responses.[9]
- Drug Administration: Adr 851 isomers or vehicle are administered subcutaneously (s.c.) at the specified doses.[3]
- Formalin Injection: Thirty minutes after drug administration, a standardized volume (e.g., 50 μL) of 5% formalin solution is injected into the plantar surface of one hind paw.[8][9]
- Behavioral Observation: Immediately following the formalin injection, the animal's behavior is observed and scored for a set period (e.g., 60 minutes). Nociceptive behaviors include flinching, licking, and biting of the injected paw.[3][9] The observation period is typically divided into two phases:

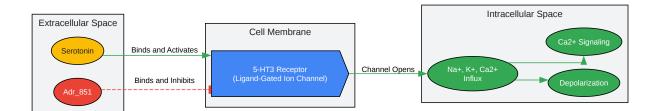


- Early Phase (0-5 minutes): Represents acute nociceptive pain due to direct activation of nociceptors.[3][7]
- Late Phase (15-60 minutes): Represents inflammatory pain associated with central sensitization.[3][7]
- Data Analysis: The frequency or duration of nociceptive behaviors is quantified for both phases. The data from the drug-treated groups are compared to the vehicle-treated control group to determine the analgesic effect.[3]

Signaling Pathways and Visualizations

5-HT3 Receptor Signaling Pathway

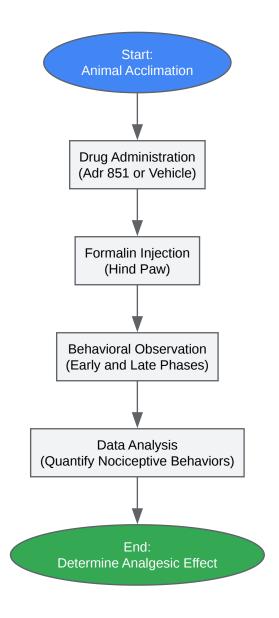
As an antagonist, Adr 851 blocks the initiation of the 5-HT3 receptor signaling cascade. The binding of serotonin to the 5-HT3 receptor normally opens a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺, which depolarizes the neuron.[3] This influx of Ca²⁺ can also act as a second messenger to trigger downstream signaling events.[1]



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Proposed mechanism of Adr 851 action at the 5-HT3 receptor.





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Workflow for the preclinical evaluation of Adr 851 in the formalin test.

Part 2: TRK-851 - A Delta Opioid Receptor Antagonist for Cough

Executive Summary: TRK-851 is a potent and metabolically stable, selective delta (δ) opioid receptor antagonist.[10] It was designed as a derivative of naltrindole to improve metabolic instability and brain permeability, with the goal of creating a highly effective oral antitussive agent.[10] Preclinical studies have demonstrated its potent antitussive effects in a rat model of capsaicin-induced cough.[11]



Core Mechanism of Action: Delta Opioid Receptor Antagonism

The primary target of TRK-851 is the δ -opioid receptor, a G-protein coupled receptor.[10][12] The endogenous ligands for this receptor are enkephalins.[13] The antitussive effect of TRK-851 is derived from its potent antagonism of δ -opioid receptors.[11]

Quantitative Data

Table 2: In Vivo Antitussive Efficacy of TRK-851 in a Rat Model of Capsaicin-Induced Cough[11]

Compound	Administration Route	ED₅₀ (μg/kg)
TRK-851	Oral (p.o.)	35.5

Table 3: Opioid Receptor Selectivity of TRK-851[11]

Receptor Subtype	Selectivity Ratio (δ vs. μ/κ)	
Mu (μ)	>200-fold	
Карра (к)	>200-fold	
Selectivity was determined in the mouse vas deferens (MVD) assay.[11]		

Experimental Protocols

Capsaicin-Induced Cough Model in Rats

The antitussive properties of TRK-851 were evaluated using a capsaicin-induced cough model in rats.[11][14]

Objective: To assess the antitussive efficacy of a test compound by measuring the reduction in the number of coughs induced by capsaicin aerosol.[11][14]

Materials:



- Male Sprague-Dawley rats
- TRK-851
- Capsaicin
- Vehicle for oral administration
- Aerosol exposure chamber
- System to detect and record coughing (e.g., pressure transducer and polygraph).[14]

Procedure:

- Animal Placement: Rats are placed individually in the exposure chamber.[14]
- Capsaicin Challenge: The animals are exposed to an aerosol of capsaicin to induce coughing.[14]
- Cough Detection: Coughs are detected as changes in air pressure within the chamber and recorded.[14]
- Drug Administration: TRK-851 or vehicle is administered orally.[11]
- Post-Treatment Challenge: After a set period (e.g., 60 minutes), the rats are re-exposed to the capsaicin aerosol, and the number of coughs is counted again.[11]
- Data Analysis: The number of coughs before and after treatment is compared to determine the antitussive effect. The ED₅₀ value is calculated as the dose that reduces the number of coughs by 50% compared to the control.[11]

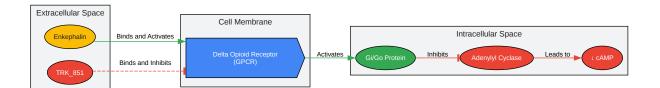
Signaling Pathways and Visualizations

Delta Opioid Receptor Signaling Pathway

TRK-851, as a δ -opioid receptor antagonist, blocks the signaling cascade initiated by the binding of endogenous enkephalins. The δ -opioid receptor is coupled to an inhibitory G-protein



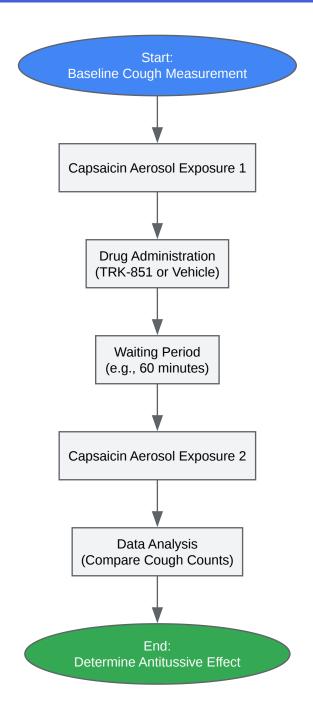
(Gi/Go), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[12][15]



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Proposed mechanism of TRK-851 action at the delta opioid receptor.





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Workflow for the preclinical evaluation of TRK-851 in the capsaicin-induced cough model.

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